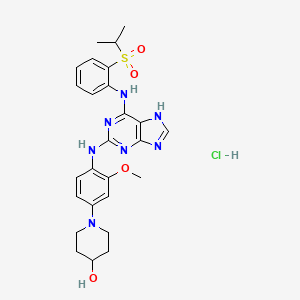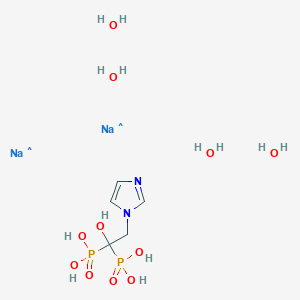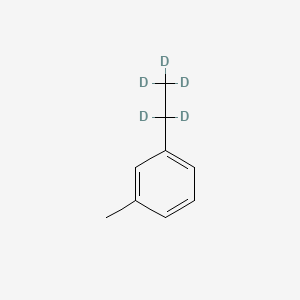
3-Ethyl-d5-toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Ethyl-d5-toluene typically involves the deuteration of 3-ethyl toluene. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
3-Ethyl-d5-toluene is primarily used in scientific research, particularly in the field of proteomics. Its deuterated nature makes it valuable in mass spectrometry studies, where it can be used as an internal standard to improve the accuracy and precision of measurements . Additionally, it may be used in studies involving the metabolic pathways of aromatic hydrocarbons and their derivatives .
Wirkmechanismus
The mechanism of action of 3-Ethyl-d5-toluene in research applications is primarily related to its role as a stable isotope-labeled compound. In mass spectrometry, it serves as an internal standard, allowing for the accurate quantification of target compounds by compensating for variations in sample preparation and analysis . The deuterium atoms in the compound provide a distinct mass difference, which can be easily detected and measured.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-d5-toluene can be compared to other deuterated aromatic hydrocarbons such as:
Toluene-d8: A fully deuterated form of toluene, used similarly in mass spectrometry as an internal standard.
Ethylbenzene-d10: Another deuterated aromatic hydrocarbon, used in similar research applications.
Xylene-d10: A deuterated form of xylene, also used in mass spectrometry and other analytical techniques.
The uniqueness of this compound lies in its specific structure, which includes both an ethyl group and deuterium atoms, making it particularly useful for studies involving the metabolism and chemical behavior of ethyl-substituted aromatic compounds .
Eigenschaften
Molekularformel |
C9H12 |
|---|---|
Molekulargewicht |
125.22 g/mol |
IUPAC-Name |
1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2 |
InChI-Schlüssel |
ZLCSFXXPPANWQY-WNWXXORZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)C |
Kanonische SMILES |
CCC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


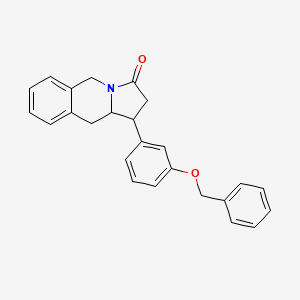

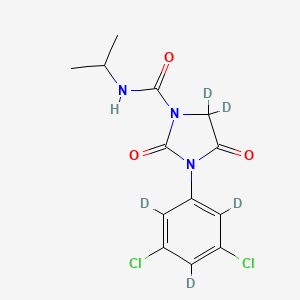
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
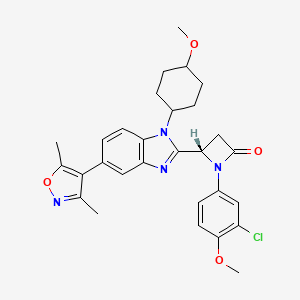
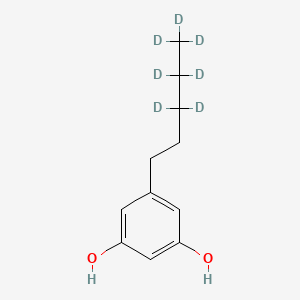
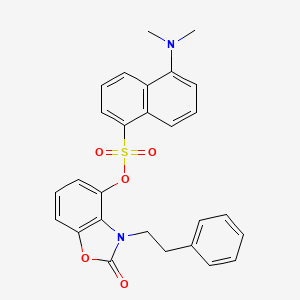
![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
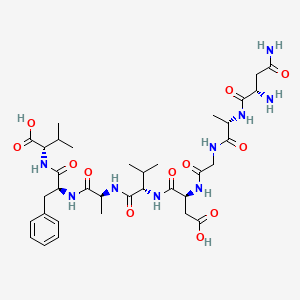
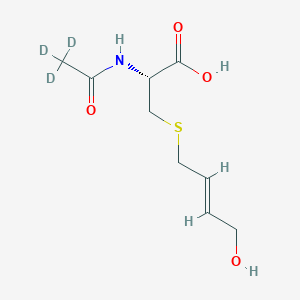
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
